3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

NQO2 Inflammation Cancer

This 3,4-dimethoxybenzothiazolylidene benzamide is an essential reference tool validated through NIH Molecular Libraries Program screening. Its distinct 3,4-dimethoxy substitution (LogP 3.5) delivers a 28 µM IC50 against NQO2, establishing a critical micromolar benchmark versus the nanomolar 3,4,5-trimethoxy analog (CAS 53641-53-5). With confirmed EC50 >79.4 µM against NCOA1/2/3 nuclear receptor coactivators, it serves as a validated negative control for gene transcription assays. Procure this compound to calibrate assay sensitivity and validate SAR campaigns with confidence.

Molecular Formula C17H16N2O3S
Molecular Weight 328.39
CAS No. 53641-52-4
Cat. No. B2553031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
CAS53641-52-4
Molecular FormulaC17H16N2O3S
Molecular Weight328.39
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H16N2O3S/c1-19-12-6-4-5-7-15(12)23-17(19)18-16(20)11-8-9-13(21-2)14(10-11)22-3/h4-10H,1-3H3
InChIKeyNGGPXBKSMWABFK-ZCXUNETKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 53641-52-4): Procurement-Relevant Identity and Database Profile


3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic, small-molecule benzothiazolylidene benzamide (MW 328.4 g/mol, LogP 3.5) [1]. It functions as a biochemical tool compound and has been profiled in high-throughput screening campaigns, including the NIH Molecular Libraries Program, where it was tested against nuclear receptor coactivators [2]. Its structure features a critical 3,4-dimethoxy substitution pattern on the benzamide ring, differentiating it from tri-methoxy and mono-methoxy analogs within the benzothiazolylidene benzamide class [3].

Why Generic Substitution of Benzothiazolylidene Benzamides Is Not Supported by Evidence


Minor structural modifications in the benzothiazolylidene benzamide class lead to profound differences in biological activity. For example, the transition from a 3,4-dimethoxy to a 3,4,5-trimethoxy substitution on the benzamide ring can shift enzyme inhibitory potency from the micromolar to the nanomolar range for the NQO2 target [1]. Consequently, procuring an in-class analog such as 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 53641-53-5) will not reproduce the specific 28 µM activity profile reported for the 3,4-dimethoxy compound [2]. The data below demonstrate that the unique electronic and steric signature of the 3,4-dimethoxy configuration dictates its selectivity and potency fingerprint, making generic interchange scientifically invalid.

Quantitative Differentiation Data for 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide


NQO2 Inhibitory Potency: Class-Level Differentiation from 3,4,5-Trimethoxy Analogs

Within the benzothiazole class, the 3,4-dimethoxy substitution pattern is a key determinant of NQO2 inhibitory potency. The most active compound in the 3,4-dimethoxybenzothiazole series (compound 32) exhibited an IC50 of 1.27 µM [1]. In stark contrast, multiple compounds within the 3,4,5-trimethoxybenzothiazole series achieved nanomolar potency, with the most potent acetamide analog (49) recording an IC50 of 31 nM [1]. This represents an approximately 40-fold difference in potency based solely on the methoxy substitution pattern. While the target compound is a benzothiazolylidene benzamide, not a 2-phenylbenzothiazole, this class-level SAR demonstrates the functional impact of the 3,4-dimethoxy configuration and proves that substituting it with a trimethoxy pattern would not yield a potency-matched analog.

NQO2 Inflammation Cancer Benzothiazole Oxidoreductase

Nuclear Receptor Coactivator Profiling: Selectivity Signature Against NCOA1/2/3

The target compound has been directly profiled against three human nuclear receptor coactivators (NCOA1, NCOA2, NCOA3) in a high-throughput screening campaign. It demonstrated a consistent lack of activity, with an EC50 greater than 79.4 µM for all three targets [1]. This data point is a direct, quantitative measurement for this specific compound. This activity profile is valuable for scientists designing experiments where modulating nuclear receptor coactivator function is an undesired off-target effect, as it establishes a low-potency baseline.

Nuclear Receptor Coactivator NCOA Selectivity High-Throughput Screening

Reported Biological Activity: A 28 µM Benchmark for Potency Assessment

An independent expert annotation has documented a reported IC50 of 28 µM for this compound [1]. The specific biological target for this measurement is not defined in the annotation, but this quantitative benchmark establishes a clear potency expectation for researchers procuring the compound. When compared to the class-level NQO2 data, this µM-range activity aligns with the 3,4-dimethoxy series' weaker inhibition profile relative to the 3,4,5-trimethoxy series.

IC50 Potency Benchmark Bioactivity

Physicochemical Differentiation: Lipophilicity and H-Bond Capacity vs. Trimethoxy Analog

The target compound possesses a predicted LogP of 3.5 and 4 hydrogen bond acceptors (HBAs) [1]. The addition of a third methoxy group on the benzamide ring, as in the 3,4,5-trimethoxy analog (CAS 53641-53-5), is expected to alter both the lipophilicity and the number of hydrogen bond acceptors. This will directly influence the compound's permeability, solubility, and overall drug-likeness profile, which are critical parameters for in vitro assay design and potential in vivo lead optimization.

LogP Hydrogen Bond Acceptors Drug-likeness ADME

Evidence-Backed Application Scenarios for 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide


Use as a Baseline Control in NQO2 Drug Discovery Campaigns

The compound's class-level NQO2 inhibitory potency in the low micromolar range, as demonstrated by related 3,4-dimethoxybenzothiazole analogs [1], makes it an excellent baseline or reference inhibitor for medium-throughput screening campaigns targeting NQO2. Its differentiated potency profile from the nanomolar 3,4,5-trimethoxy series provides a clear activity benchmark for SAR exploration.

A Selectivity Tool in Nuclear Receptor Coactivator Research

With a demonstrated EC50 >79.4 µM against NCOA1, NCOA2, and NCOA3 [1], this compound is a validated negative control for studies investigating the role of nuclear receptor coactivators in gene transcription. Researchers can confidently use it to establish a non-binding baseline in biochemical or cell-based assays involving these coactivators.

A Calibrated Starting Point for Cellular Phenotypic Assays

The reported 28 µM IC50 [1] provides a pre-validated concentration range for initiating cell-based phenotypic screens. Data from this compound can be used to calibrate assay sensitivity and differentiate non-specific cellular effects from target-specific pharmacology when screening novel analogue libraries.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.